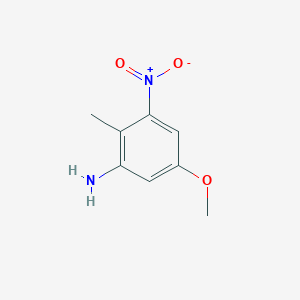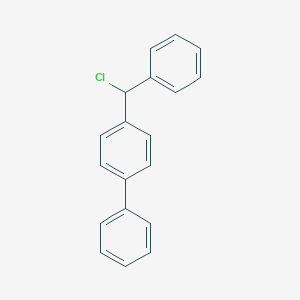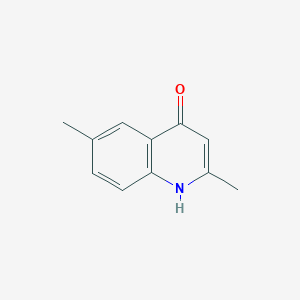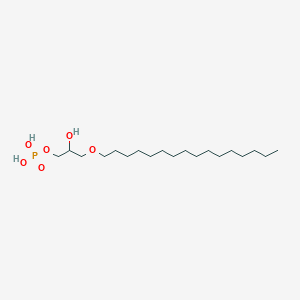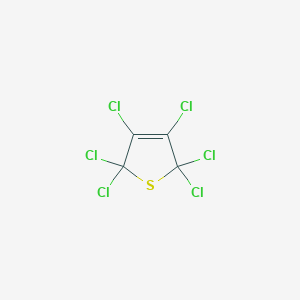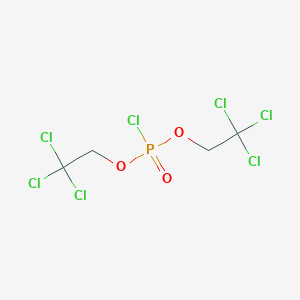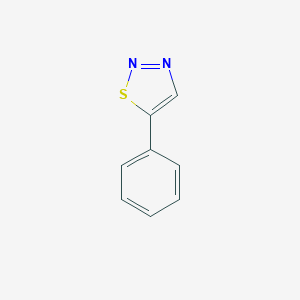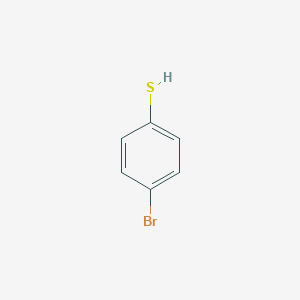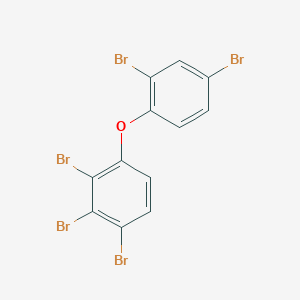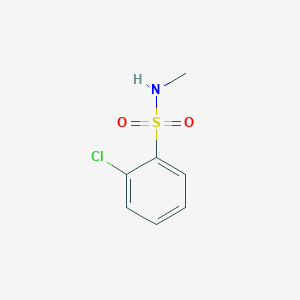
1-Bromophenanthrene
Overview
Description
1-Bromophenanthrene is an organic compound with the molecular formula C14H9Br. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of three fused benzene rings with a bromine atom attached to the first carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure.
Mode of Action
They can also be used as building blocks in the synthesis of N-heterocyclic-carbene complexes via Suzuki−Miyaura cross-coupling reaction with aryl boronic acids .
Biochemical Analysis
Biochemical Properties
For instance, a strain of Sphingobium yanoikuyae was found to degrade phenanthrene and its halogenated derivative, 9-bromophenanthrene .
Cellular Effects
Pahs like phenanthrene have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
Animal models are often used to study the effects of drugs and other substances .
Subcellular Localization
The subcellular localization of a substance can affect its activity or function .
Preparation Methods
1-Bromophenanthrene can be synthesized through several methods. One common synthetic route involves the bromination of phenanthrene. In this process, phenanthrene is dissolved in a solvent such as carbon tetrachloride, and bromine is added dropwise under reflux conditions. The reaction mixture is then purified to obtain this compound .
Industrial production methods often involve similar bromination reactions but on a larger scale. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-Bromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions to form different derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions yield various substituted phenanthrenes.
Scientific Research Applications
1-Bromophenanthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for various reactions.
Biology and Medicine: While not directly used in medicine, its derivatives are studied for potential biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Bromophenanthrene can be compared with other brominated phenanthrene derivatives, such as 9-Bromophenanthrene and 3-Bromophenanthrene. These compounds share similar structures but differ in the position of the bromine atom, which affects their reactivity and applications . For example:
9-Bromophenanthrene: Used in similar reactions but has different reactivity due to the bromine position.
3-Bromophenanthrene: Also used in organic synthesis but may have different physical and chemical properties.
This compound is unique due to its specific bromine position, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXEFKYMBTAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552850 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51958-51-1 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a convenient preparation method for 1-Bromophenanthrene?
A1: While the provided abstract [] does not delve into the specific applications of this compound, it highlights the importance of a "convenient preparation." This suggests that this compound likely serves as a valuable building block or intermediate in various chemical syntheses. A convenient preparation method would facilitate easier access to this compound, potentially leading to advancements in research areas that rely on its use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
